molecular formula C8H16N2S2 B2789327 2-(2,2-Dimethylthiomorpholin-4-yl)ethanethioamide CAS No. 1602140-10-2

2-(2,2-Dimethylthiomorpholin-4-yl)ethanethioamide

Cat. No.: B2789327
CAS No.: 1602140-10-2
M. Wt: 204.35
InChI Key: DTLRDRGBHJSMCP-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylthiomorpholin-4-yl)ethanethioamide is a thioamide derivative characterized by a thiomorpholine ring substituted with two methyl groups at the 2,2-positions and an ethanethioamide side chain. The dimethyl groups on the thiomorpholine ring likely enhance steric bulk and lipophilicity, influencing its physicochemical and biological properties .

Properties

IUPAC Name

2-(2,2-dimethylthiomorpholin-4-yl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S2/c1-8(2)6-10(3-4-12-8)5-7(9)11/h3-6H2,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLRDRGBHJSMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CC(=S)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602140-10-2
Record name 2-(2,2-dimethylthiomorpholin-4-yl)ethanethioamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)ethanethioamide typically involves the reaction of 2,2-dimethylthiomorpholine with ethanethioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylthiomorpholin-4-yl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanethioamide moiety to an amine.

    Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylthiomorpholin-4-yl)ethanethioamide involves its interaction with specific molecular targets. The thiomorpholine ring and ethanethioamide moiety can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s thiomorpholine core distinguishes it from other ethanethioamide derivatives, which often feature alternative heterocycles or aryl groups. Key comparisons include:

Pyridazine-Based Thioamides
  • 2-Phenyl-2-[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]ethanethioamide (20): Incorporates a pyridazine ring with a 4-phenylpiperazine substituent.
  • 2-(4-Chlorophenyl)-2-(6-morpholinopyridazin-3-yl)ethanethioamide (21): Contains a morpholine group, which increases polarity and reduces melting point (66–67°C) due to weaker crystalline packing forces .
  • 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)ethanethioamide (42) : Dual chlorine substituents enhance electronegativity but result in lower synthetic yield (45%) and purity, likely due to steric hindrance during crystallization .
Heterocyclic Thioamides
  • 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide : Features a thiazole ring, which confers π-π stacking capabilities and moderate lipophilicity (molecular weight: 172.27 g/mol). Its melting point and solubility are influenced by the methyl-thiazole group .
  • 2-(2-Oxooxazolidin-3-yl)ethanethioamide: An oxazolidinone-containing derivative with higher polarity due to the oxo group. Its acute oral toxicity (GHS classification) contrasts with the dimethylthiomorpholine analog, suggesting substituent-dependent safety profiles .
Sulfonamide and Fluoro-Substituted Analogs
  • 2-(4-Sulfamoylphenyl)ethanethioamide : The sulfonamide group enhances water solubility but may reduce membrane permeability. Its discontinued commercial availability (CymitQuimica) hints at stability or synthesis challenges .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Substituents
2-(2,2-Dimethylthiomorpholin-4-yl)ethanethioamide* Not reported Estimated ~240–260* Thiomorpholine, dimethyl
Compound 20 177–179 419.5 Pyridazine, phenylpiperazine
Compound 21 66–67 374.9 Pyridazine, morpholine
2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide Not reported 172.27 Thiazole, methyl
2-(2-Oxooxazolidin-3-yl)ethanethioamide Not reported 160.19 Oxazolidinone

*Estimated based on structural analogs.

The dimethylthiomorpholine derivative likely exhibits intermediate lipophilicity compared to pyridazine-based compounds (e.g., 20, 21) and thiazole analogs. The thiomorpholine ring’s sulfur atom may facilitate sulfur-sulfur (S⋯S) interactions, as observed in crystal structures of similar thioamides .

Biological Activity

2-(2,2-Dimethylthiomorpholin-4-yl)ethanethioamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C8H16N2S2C_8H_{16}N_2S_2 and a molecular weight of 216.36 g/mol. Its structure features a thiomorpholine ring, which contributes to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound demonstrates significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary research suggests potential efficacy in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of specific cancer cell lines
Enzyme InhibitionPotential inhibitor of metabolic enzymes

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes, altering cellular signaling pathways.
  • DNA Interaction : Some studies suggest that the compound may bind to DNA, inhibiting replication and transcription processes essential for cell division.
  • Oxidative Stress Modulation : It may influence oxidative stress levels within cells, leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • A study published in the Journal of Antimicrobial Chemotherapy reported that the compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Cancer Cell Proliferation :
    • Research conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in a 50% reduction in the proliferation of breast cancer cell lines (MCF-7). The study suggests that this effect may be mediated through apoptosis induction.
  • Enzyme Inhibition Assay :
    • A biochemical assay indicated that the compound inhibited the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, suggesting potential applications in cancer therapy.

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